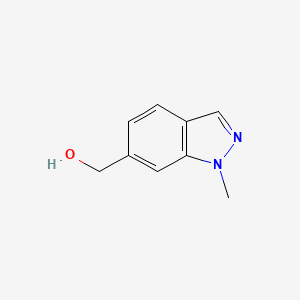
(1-Methyl-1H-indazol-6-YL)methanol
Vue d'ensemble
Description
“(1-Methyl-1H-indazol-6-YL)methanol” is a chemical compound with the CAS Number: 1092961-10-8 . It has a molecular weight of 162.19 and its IUPAC name is "(1-methyl-1H-indazol-6-yl)methanol" . The compound is typically stored at room temperature and has a physical form of a white to yellow solid .
Synthesis Analysis
The synthesis of indazole derivatives, such as “(1-Methyl-1H-indazol-6-YL)methanol”, has been a topic of interest in recent years . Various methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indazol-6-YL)methanol” can be represented by the InChI code: 1S/C9H10N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-5,12H,6H2,1H3 . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .
Chemical Reactions Analysis
Indazole derivatives, including “(1-Methyl-1H-indazol-6-YL)methanol”, have been synthesized through various chemical reactions . These include Cu (OAc) 2 -catalyzed reactions to form N–N bonds in DMSO under O2 atmosphere .
Physical And Chemical Properties Analysis
“(1-Methyl-1H-indazol-6-YL)methanol” is a white to yellow solid . It is stored at room temperature . The compound has a molecular weight of 162.19 and its IUPAC name is "(1-methyl-1H-indazol-6-yl)methanol" .
Applications De Recherche Scientifique
Drug Development
(1-Methyl-1H-indazol-6-YL)methanol is a compound that can be used in the synthesis of various drug candidates. For example, indazole derivatives are known to possess a wide range of biological activities and are prominent in drug discovery and development for diseases such as Parkinson’s disease .
Biological Activity Studies
Indazole compounds, including (1-Methyl-1H-indazol-6-YL)methanol, are often studied for their biological activities. They can be used to create molecules that interact with specific biological targets, which is crucial for understanding disease mechanisms and developing new therapies .
Chemical Synthesis
This compound may serve as an intermediate in the chemical synthesis of more complex molecules. The indazole moiety is a common feature in many synthetic targets due to its presence in numerous biologically active compounds .
Mécanisme D'action
Target of Action
Indazole compounds, which (1-methyl-1h-indazol-6-yl)methanol is a part of, have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Based on the properties of indazole compounds, it can be inferred that the compound may interact with its targets (kinases) and modulate their activity . This interaction could lead to changes in the cellular processes controlled by these kinases .
Biochemical Pathways
Given that indazole compounds can modulate kinase activity , it is plausible that the compound could affect pathways involving these kinases. For instance, CHK1 and CHK2 kinases are involved in the DNA damage response pathway, while h-sgk is involved in cell volume regulation .
Pharmacokinetics
The compound is a solid at room temperature and is highly soluble , which could potentially influence its absorption and distribution in the body.
Result of Action
Based on the known targets of indazole compounds, the compound could potentially influence cell cycle regulation and cell volume control .
Action Environment
The compound is stable at room temperature , suggesting that it could be relatively stable under various environmental conditions.
Safety and Hazards
“(1-Methyl-1H-indazol-6-YL)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Orientations Futures
Indazole-containing derivatives, including “(1-Methyl-1H-indazol-6-YL)methanol”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely focus on developing new synthetic approaches to these compounds and exploring their biological activities .
Propriétés
IUPAC Name |
(1-methylindazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPUKTSBKDFGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CO)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657127 | |
| Record name | (1-Methyl-1H-indazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indazol-6-YL)methanol | |
CAS RN |
1092961-10-8 | |
| Record name | 1-Methyl-1H-indazole-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-indazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)


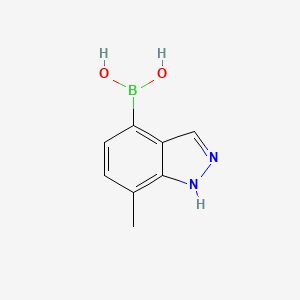

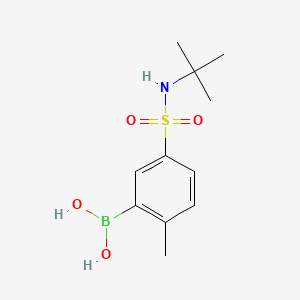
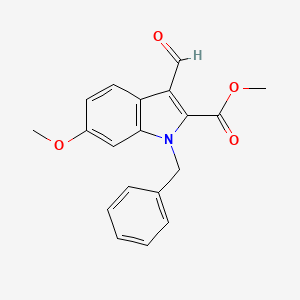
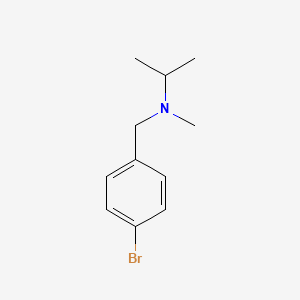
![5-[1-(4-Bromophenoxy)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386970.png)

![(3-Methoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386973.png)
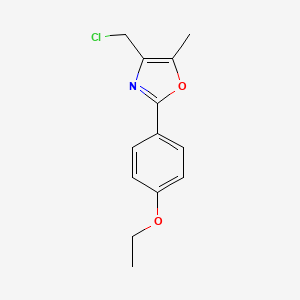
![4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386975.png)